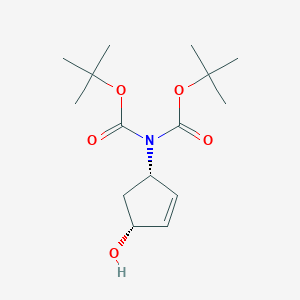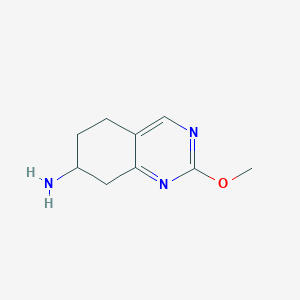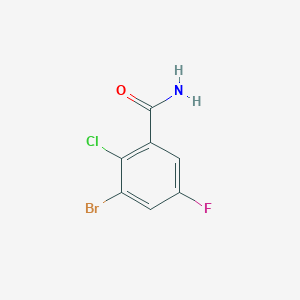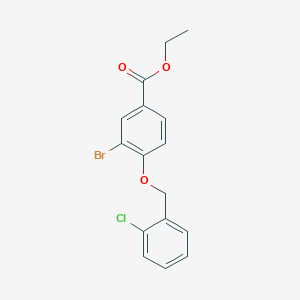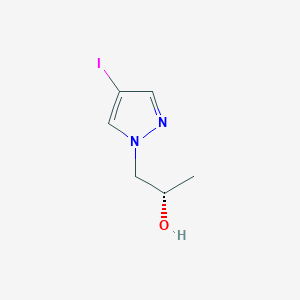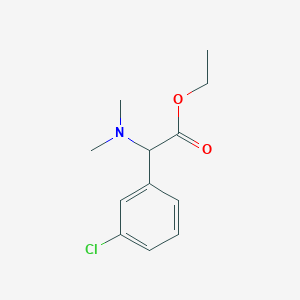![molecular formula C6H5BF3NO3 B13025640 B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trifluoromethoxy)pyridin-4-yl]boronic acid: is a boronic acid derivative that features a trifluoromethoxy group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethoxylation of a pyridine derivative using a suitable trifluoromethoxylation reagent, followed by borylation to introduce the boronic acid group .
Industrial Production Methods: Industrial production of [2-(trifluoromethoxy)pyridin-4-yl]boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [2-(Trifluoromethoxy)pyridin-4-yl]boronic acid can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the trifluoromethoxy group.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Major Products: The major products formed from these reactions include substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used as a building block in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, [2-(trifluoromethoxy)pyridin-4-yl]boronic acid is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism by which [2-(trifluoromethoxy)pyridin-4-yl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity .
Comparación Con Compuestos Similares
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar chemical properties.
Fluoropyridines: Fluoropyridines have fluorine atoms attached to the pyridine ring and exhibit unique reactivity due to the strong electron-withdrawing effect of fluorine.
Uniqueness: [2-(Trifluoromethoxy)pyridin-4-yl]boronic acid is unique due to the presence of both the trifluoromethoxy group and the boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C6H5BF3NO3 |
|---|---|
Peso molecular |
206.92 g/mol |
Nombre IUPAC |
[2-(trifluoromethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-4(7(12)13)1-2-11-5/h1-3,12-13H |
Clave InChI |
MIFOCYABWMFVHT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)OC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


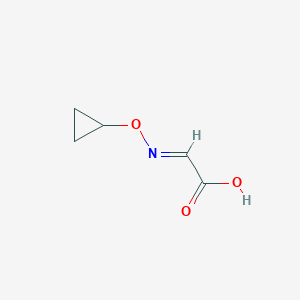
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13025564.png)

![5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13025570.png)
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
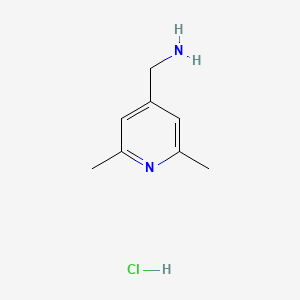
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
